GA15 (closed lactone form)

Beschreibung

Chemical Identity and Nomenclature

Gibberellin A15 closed lactone form represents a specific structural variant within the extensive gibberellin family, characterized by distinct chemical properties and nomenclature systems developed over decades of research. The compound bears the Chemical Abstracts Service registry number 13744-18-8, establishing its unique identity within chemical databases and literature.

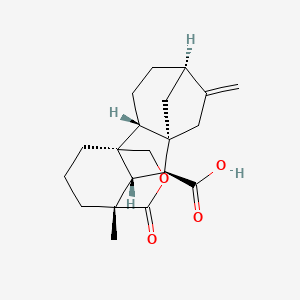

The molecular formula C20H26O4 defines the fundamental composition of gibberellin A15 closed lactone form, with a corresponding molecular weight of 330.418 grams per mole. This composition places the compound within the C20-gibberellin classification, distinguishing it from C19-gibberellins through the retention of all twenty carbon atoms in its core structure. The systematic International Union of Pure and Applied Chemistry nomenclature describes the compound as (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid, reflecting the complex tetracyclic architecture characteristic of gibberellin structures.

Alternative nomenclature systems have emerged throughout the compound's research history, including designations such as GA15 closed lactone form and gibberellin A15 lactone form. The systematic naming convention also recognizes the compound through descriptive terms such as Gibbane-1,10-dicarboxylic acid, 4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, highlighting the presence of carboxylic acid functionalities and the critical lactone bridge structure. Additional synonymous designations include 1alpha,4aalpha-(Carbonyloxymethylene)-1beta-methyl-8-methylenegibbane-10beta-carboxylic acid, emphasizing the stereochemical configuration of specific substituents.

The structural identifier systems employed for gibberellin A15 closed lactone form include the International Chemical Identifier key TZGXVFYTKTWKCU-CXXOJBQZSA-L and the Simplified Molecular Input Line Entry System representation, which encodes the complete molecular structure in a linear text format. These standardized identification systems facilitate database searches and cross-referencing across scientific literature and chemical repositories.

Historical Context of Gibberellin Discovery

The discovery of gibberellins, including gibberellin A15, originated from Japanese agricultural research conducted in the late 19th and early 20th centuries, emerging from investigations into rice crop diseases that significantly impacted food production. The foundational work began when Japanese farmers observed a peculiar rice disease characterized by excessive seedling elongation, pale coloration, and ultimate plant sterility, collectively known as bakanae or "foolish seedling" disease.

Eiichi Kurosawa, working as a plant pathologist in the 1920s, conducted systematic investigations that demonstrated the disease symptoms resulted from infection by the fungus Gibberella fujikuroi, now reclassified as Fusarium fujikuroi. His landmark 1926 publication established that sterile fungal culture filtrates could reproduce the characteristic overgrowth symptoms in rice seedlings, indicating the presence of a secreted growth-promoting substance. This discovery represented a crucial breakthrough in understanding that fungal metabolites could profoundly influence plant development.

Teijiro Yabuta, Professor of Agricultural Chemistry at the University of Tokyo, advanced the research significantly by obtaining purified samples with high biological activity in 1935, naming the active principle "gibberellin" after its fungal source. Subsequent work by Yabuta and Sumiki led to the isolation of two crystalline substances designated gibberellin A and gibberellin B in 1938, establishing the foundation for the numbered nomenclature system that would later encompass all gibberellin compounds.

The post-World War II period marked international recognition of gibberellin research, with scientists in the United Kingdom and United States initiating comprehensive studies of these fungal metabolites. British researchers led by Percy Brian at Imperial Chemical Industries Akers Laboratories obtained pure crystalline preparations they termed "gibberellic acid," while American investigators at the United States Department of Agriculture laboratories in Peoria, Illinois, isolated identical material designated "gibberellin-X". The convergence of these research efforts established gibberellic acid as gibberellin A3, the first structurally characterized member of this hormone family.

The systematic numbering of gibberellins began in the 1950s when Japanese chemists, including Nobutaka Takahashi and Saburo Tamura, demonstrated that earlier preparations contained multiple compounds and isolated pure substances designated gibberellin A1, gibberellin A2, and gibberellin A3. This nomenclature system subsequently expanded to encompass all newly discovered gibberellins, with gibberellin A15 representing one of the many compounds identified through continued isolation and characterization efforts from both fungal and plant sources.

Classification within Gibberellin Family

Gibberellin A15 closed lactone form occupies a specific position within the comprehensive classification system established for the gibberellin family, which currently encompasses 136 characterized compounds distributed across plants, fungi, and bacteria. The classification framework primarily distinguishes gibberellins based on carbon skeleton structure, with gibberellin A15 belonging to the C20-gibberellin category characterized by retention of all twenty carbon atoms derived from the ent-gibberellane skeleton.

The structural foundation of gibberellin A15 closed lactone form rests upon the tetracyclic diterpene architecture common to all gibberellins, derived through the terpenoid biosynthetic pathway beginning with ent-kaurene precursors. Within the C20-gibberellin classification, compounds are further distinguished by the presence or absence of specific functional groups, hydroxylation patterns, and structural modifications that influence biological activity. Gibberellin A15 specifically features a lactone bridge connecting carbons 4 and 10, creating a five-membered ring structure that distinguishes it from related compounds lacking this cyclization.

The gibberellin family demonstrates remarkable structural diversity, with compounds classified into C19 and C20 categories based on carbon content. C19-gibberellins typically represent the biologically active forms in higher plants and are characterized by the loss of carbon 20 and formation of a lactone bridge. However, gibberellin A15, as a C20-gibberellin, maintains the complete carbon framework while still incorporating the lactone functionality, representing an intermediate structural complexity within the family.

Functional classification systems additionally categorize gibberellins based on their biological roles and metabolic relationships. Gibberellin A15 closed lactone form functions as a plant metabolite, fungal metabolite, and bacterial metabolite, indicating its production and utilization across multiple biological kingdoms. This broad distribution reflects the evolutionary significance of gibberellin signaling pathways and the convergent evolution of gibberellin biosynthetic capabilities in diverse organisms.

The enzymatic classification of gibberellin metabolism involves multiple oxidase families, including GA20-oxidases, GA3-oxidases, and GA2-oxidases, which catalyze specific transformations of gibberellin precursors and regulate active hormone levels. Gibberellin A15 participates in these metabolic networks through conversion reactions that modify its structural features and alter its biological activity profiles.

Comparative Analysis of Open versus Closed Lactone Forms

The structural relationship between gibberellin A15 open lactone form and closed lactone form represents a fundamental chemical transformation that significantly impacts molecular properties and biological function. The closed lactone form maintains an intact five-membered lactone ring linking carbons 4 and 10, while the open form results from hydrolytic cleavage of this lactone bridge, creating two separate carboxylic acid functionalities.

Molecular composition differences between the two forms reflect the hydrolysis reaction that converts the closed to open structure. The closed lactone form exhibits the molecular formula C20H26O4 with a molecular weight of 330.418 grams per mole, while the open lactone form demonstrates the formula C20H28O5 with an increased molecular weight of 348.439 grams per mole. This difference of H2O reflects the water molecule incorporated during lactone ring opening, creating two distinct carboxylic acid groups in place of the original lactone functionality.

| Property | Closed Lactone Form | Open Lactone Form |

|---|---|---|

| Molecular Formula | C20H26O4 | C20H28O5 |

| Molecular Weight | 330.418 g/mol | 348.439 g/mol |

| CAS Registry Number | 13744-18-8 | 88373-66-4 |

| Functional Groups | Single carboxylic acid, lactone ring | Two carboxylic acids |

| Chemical Stability | Higher stability | Lower stability |

The stereochemical configurations of both forms maintain identical arrangements at all chiral centers, with differences restricted to the lactone region functionality. The closed form preserves the (1R,2R,5R,8R,9S,10S,11R) stereochemical designation, while the open form exhibits the same configuration with additional specification of carboxylic acid orientations as (1R,2S,3S,4R,8R,9R,12R).

Chemical stability considerations favor the closed lactone form under physiological conditions, as lactone rings generally demonstrate greater resistance to hydrolysis compared to the carboxylic acid functionalities present in the open form. This stability difference influences biological half-life and metabolic persistence within plant tissues, potentially affecting hormonal signaling duration and intensity.

The biological activity profiles of closed and open lactone forms may differ significantly due to structural variations affecting enzyme recognition and receptor binding. The lactone ring system in the closed form provides a more rigid molecular framework that may enhance specific protein interactions, while the increased flexibility of the open form could facilitate alternative binding modes or metabolic transformations.

Analytical distinction between the two forms requires specific methodological approaches, as both compounds share identical molecular frameworks except for the lactone region. Mass spectrometry readily differentiates the forms based on molecular weight differences, while nuclear magnetic resonance spectroscopy can identify characteristic signals associated with lactone versus carboxylic acid functionalities.

Eigenschaften

IUPAC Name |

(1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-8-20-9-12(11)4-5-13(20)19-7-3-6-18(2,17(23)24-10-19)15(19)14(20)16(21)22/h12-15H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCOJKLBLFWFNI-CXXOJBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13744-18-8 | |

| Record name | Gibberellin A15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Radical-Mediated C(sp3)–H Functionalization

A breakthrough in lactone synthesis involves amide-directed C(sp3)–H functionalization , enabling the formation of γ-lactones from non-activated aliphatic substrates. This method employs electron-deficient amides as directing groups to facilitate 1,5-hydrogen abstraction via nitrogen-centered radicals (Figure 1). Key steps include:

-

N-Bromination : Conversion of carboxylic acids to N-bromoamides using brominating agents.

-

Radical Cyclization : UV irradiation generates radicals that abstract hydrogen atoms, forming γ-bromoamide intermediates.

-

Lactonization : Treatment with silver salts (AgBF₄ or AgOAc) induces cyclization to iminium lactones, followed by hydrolysis to yield γ-lactones.

Table 1: Substrate Scope and Yields for γ-Lactone Synthesis via C–H Functionalization

| Substrate Type | Catalyst | Yield (%) | Lactone Structure |

|---|---|---|---|

| Tertiary C–H | AgBF₄ | 85–92 | Bicyclic γ-lactone |

| Secondary C–H | AgOAc | 78–84 | Monocyclic γ-lactone |

| Primary C–H | AgBF₄ | 65–72 | Linear γ-lactone |

| Polycyclic frameworks | AgOAc | 70–88 | Fused pentacyclic γ-lactone |

This method’s applicability to GA15 synthesis lies in its ability to functionalize methylidene groups (e.g., the 8-methylidene moiety in GA15’s gibbane skeleton), though stereochemical control remains a challenge.

Lactonization Strategies from Gibberellin Precursors

GA3 to GA15 Conversion Pathway

A patent detailing GA1 synthesis from GA3 provides insights into analogous routes for GA15. The process involves:

-

Hydrogenation : GA3 dissolved in ethanol undergoes catalytic hydrogenation (Pt/Pd, H₂) to reduce double bonds.

-

Halogen Lactonization : Bromine or iodine introduces halogens at strategic positions, facilitating ring closure.

-

Dehalogenation : Zn/NiCl₂·xH₂O or NaHS removes halogens, yielding the lactone.

-

Solvent : Ethanol or ethyl acetate (optimal for solubility).

-

Catalyst Loading : 5–10 wt% Pt/Pd.

-

Temperature : Room temperature for hydrogenation; 40–60°C for lactonization.

While this method is unverified for GA15, its success with GA1 suggests adaptability to other gibberellins by modifying protection/deprotection strategies.

Prostaglandin-Inspired Lactonization Techniques

Jones Oxidation and Mixed Carbonate Anhydride Method

Studies on prostaglandin lactones demonstrate Jones oxidation (CrO₃/H₂SO₄) and mixed carbonate anhydride cyclization (MNBA/Et₃N) as effective for macrocyclic lactones. Applied to GA15:

-

Oxidation : Selective oxidation of hydroxyl groups to ketones.

-

Anhydride Formation : MNBA activates carboxylic acids for intramolecular esterification.

-

Cyclization : DMAP catalyzes lactone formation under mild conditions.

Table 2: Lactonization Efficiency Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Jones Oxidation | CrO₃ | 0–5 | 48–56 |

| MNBA Cyclization | DMAP | 25 | 72–82 |

| 2,2’-Dipyridyl Disulfide | Ph₃P | 20 | 61–75 |

The MNBA method’s high functional group tolerance makes it suitable for GA15’s sensitive tetracyclic framework.

Stereochemical and Solvent Effects

Analyse Chemischer Reaktionen

Types of Reactions: Gibberellin A15 (closed lactone form) undergoes various chemical reactions, including:

Oxidation: The lactone ring can be opened through oxidative processes, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the lactone to its corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Substituted lactones or open-chain derivatives.

Wissenschaftliche Forschungsanwendungen

1. Plant Growth Regulation

GA15 plays a vital role in regulating physiological processes in plants, including:

- Seed Germination : It promotes the breaking of dormancy and initiation of seedling growth.

- Stem Elongation : Enhances cell elongation, contributing to taller plant structures.

- Flowering : Influences flowering time and development by modulating gene expression related to growth.

Research indicates that GA15 interacts with specific receptors in plants, leading to changes in gene expression that facilitate these growth processes .

2. Enzymatic Transformations

GA15 can undergo various enzymatic reactions, particularly hydroxylation, facilitated by cytochrome P450 enzymes. These reactions convert GA15 into other gibberellins such as GA24 and GA37, which may have distinct biological roles . The efficiency of these transformations can vary based on the structural form of GA15 (closed vs. open lactone) and the specific enzyme involved .

Therapeutic Potential

Emerging studies suggest that gibberellins, including GA15, may have applications beyond plant biology:

- Anti-inflammatory Properties : Similar gibberellins have shown potential anti-inflammatory effects in animal models. For instance, research on Gibberellin A3 indicates that it might reduce inflammation markers in mice.

- Agricultural Applications : Due to its role in promoting growth and development, GA15 could be utilized in agricultural practices to enhance crop yields and improve stress resistance.

Case Studies

| Study | Findings | Application |

|---|---|---|

| PLOS One (2013) | Investigated anti-inflammatory effects of Gibberellin A3 | Suggests potential for GA15 in therapeutic contexts |

| PMC34975 | Hydroxylation efficiency of GA15 compared to other gibberellins | Insights into metabolic pathways for agricultural enhancement |

| PMC6035067 | Binding affinity studies with cytochrome P450 enzymes | Highlights potential for targeted biosynthesis of gibberellins |

Wirkmechanismus

Gibberellin A15 (closed lactone form) exerts its effects by interacting with specific molecular targets and pathways in plants. It binds to gibberellin receptors, triggering a signaling cascade that leads to the activation of genes involved in growth and development. This process involves the degradation of DELLA proteins, which are growth repressors, thereby promoting cell elongation and division .

Vergleich Mit ähnlichen Verbindungen

GA15 vs. GA12

GA15 vs. GA44

GA15 vs. GA25

- Reactivity : GA25 (19,20-anhydride form) is hydroxylated to GA13, whereas the open lactone form of GA15 is a poor substrate for GA4 .

Comparison with Non-Gibberellin Lactone-Containing Compounds

GA15 vs. Camptothecin (CPT-11)

- Lactone Stability : Both compounds rely on lactone ring integrity for bioactivity. However, CPT-11’s lactone is pH-sensitive, favoring the closed form in acidic environments (e.g., liposomal delivery systems), while GA15’s lactone stability is enzyme-dependent .

- Biological Impact : CPT-11’s lactone form enhances antitumor activity by stabilizing DNA-topoisomerase I complexes, whereas GA15’s lactone facilitates enzymatic hydroxylation critical for plant hormone activation .

Data Tables

Table 1: Substrate Efficiency of GA15 (Closed Lactone) and Analogues in Arabidopsis GA4-Mediated 3β-Hydroxylation

| Compound | Conversion Efficiency (%) | Product | Reference |

|---|---|---|---|

| GA15 (closed lactone) | 95 | GA37 | |

| GA15 (open lactone) | 12 | — | |

| GA25 (19,20-anhydride) | 88 | GA13 | |

| GA12 | 0 | — |

Table 2: Metabolic Products of GA15 in Maize

| Substrate | Major Metabolites | Enzymatic Reaction | Biological Role | Reference |

|---|---|---|---|---|

| GA15 | GA44, GA113 | 13-/12α-hydroxylation | Precursor to GA₁ | |

| GA44 | GA19, GA20 | Oxidation | Stem elongation |

Key Research Findings

Enzymatic Preference : The closed lactone form of GA15 is hydroxylated nearly as efficiently as GA20 in Arabidopsis, underscoring its role as a high-affinity substrate for GA4 .

Species-Specific Metabolism : In maize, GA15 undergoes unique 12α-hydroxylation to form GA113, a pathway absent in barley and Arabidopsis .

Lactone Dynamics : The open lactone form of GA15 is metabolized to GA44 in pea and bean seeds, but this conversion is less efficient compared to the closed lactone form .

Notes on Potential Confusions

- GA15:0 (Anacardic Acid): This compound, referenced in and , is a phenolic lipid from Ginkgo biloba with molluscicidal properties. It is structurally and functionally unrelated to gibberellin GA15 .

Biologische Aktivität

Gibberellin A15 (GA15), specifically in its closed lactone form, is a member of the gibberellin family of phytohormones. These compounds are critical in regulating various physiological processes in plants, including growth, development, and responses to environmental stimuli. This article provides an in-depth exploration of the biological activity of GA15, focusing on its mechanisms of action, biochemical pathways, and implications for agricultural applications.

Overview of GA15

GA15 is a tetracyclic diterpenoid hormone that plays a fundamental role in plant biology. It influences key developmental processes such as:

- Seed Germination : Enhances the germination process by promoting enzyme activity that breaks down stored food reserves.

- Stem Elongation : Stimulates cell elongation and division, leading to increased height and biomass.

- Leaf Expansion : Aids in the growth and expansion of leaves, enhancing photosynthetic capacity.

- Flowering and Fruit Development : Regulates the timing and quality of flowering and fruit ripening.

Target of Action

GA15 primarily interacts with cytochrome P450 monooxygenases, particularly CYP112, which hydroxylates GA15 to produce other biologically active gibberellins. This enzymatic conversion is crucial for the subsequent formation of gibberellins that further regulate plant growth.

Mode of Action

The action of GA15 involves several biochemical pathways:

- Hydroxylation : The closed lactone form of GA15 is converted into other gibberellins through hydroxylation by CYP112. This reaction is essential for the activation and transformation into bioactive forms.

- Environmental Influence : The equilibrium between the closed lactone form and its open form is influenced by environmental conditions, particularly pH levels within cellular compartments.

Biochemical Pathways

GA15 undergoes various transformations in plants:

-

Conversion to GA24 : GA15 is hydroxylated to produce GA24, which can then be further processed into GA9, another important gibberellin involved in growth regulation.

Transformation Enzyme Product GA15 → GA24 CYP112 Hydroxylated product GA24 → GA9 Various Active gibberellin

Study on Chickpea Seedlings

A notable study investigated the effects of gibberellin biosynthesis inhibitors on chickpea seedlings. The results indicated that exogenous application of GA15 significantly enhanced growth parameters such as shoot length and leaf area compared to untreated controls. Moreover, it was observed that GA15 application led to increased antioxidant activity within the seedlings, suggesting a protective role against oxidative stress during growth phases .

Impact on Crop Yield

In agricultural settings, GA15 has been utilized to improve crop yields. Research demonstrated that treating crops with GA15 resulted in enhanced fruit size and weight in various species, including tomatoes and cucumbers. This effect was attributed to the hormone's ability to regulate cell division and expansion during critical growth stages .

Pharmacokinetics

The pharmacokinetic properties of GA15 indicate its stability and bioavailability in plant systems. The closed lactone form exhibits favorable characteristics for absorption and transport within plant tissues. Studies have shown that the lactone form can be effectively utilized by plants under varying conditions, enhancing its practical applications in agriculture .

Comparison with Other Gibberellins

GA15 exhibits unique properties compared to other gibberellins such as GA1, GA3, and GA4:

| Gibberellin Type | Key Characteristics |

|---|---|

| GA1 | Promotes seed germination; less stable than GA15 |

| GA3 | Widely used in agriculture; enhances fruit set |

| GA4 | Involved in stem elongation; less effective than GA15 in certain crops |

The distinct structure of the closed lactone form contributes to its specific biological activities and stability under different environmental conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.